1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one
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Overview
Description
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its phenolic structure and thiophene ring, making it a valuable intermediate in organic synthesis and a subject of interest in various fields of chemistry and biology.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 4-hydroxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to yield the desired product.
Cyclization Reaction: Another approach is the cyclization of 4-hydroxyphenylacetic acid with thiophene-2-carboxylic acid chloride. This reaction is often carried out using a dehydrating agent like thionyl chloride and a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques are also employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Alcohols/Thiols: Produced through reduction reactions.
Substituted Derivatives: Formed via substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Biology: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. The thiophene ring contributes to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Piceol: 1-(4-Hydroxyphenyl)ethanone
4-Hydroxybutyrophenone: 1-(4-Hydroxyphenyl)butan-1-one
4-Hydroxyphenylacetic acid: 1-(4-Hydroxyphenyl)propanoic acid
Uniqueness: 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one stands out due to its unique combination of phenolic and thiophene moieties, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNJSQYWPJMKW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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